molecular formula C16H19N3O3 B5577027 ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B5577027
M. Wt: 301.34 g/mol
InChI Key: TZDSMCMOIBRKKW-UHFFFAOYSA-N
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Description

Ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.14264148 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Routes and Chemical Transformations

Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized as a starting material in a solvent-free condition to efficiently prepare ethyl 1-oxo (or thioxo)-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates, highlighting a route that avoids solvent use and emphasizes microwave irradiation assistance for the synthesis of benzimidazole derivatives (Meziane, 1998). Furthermore, the aza-Wittig reaction followed by intramolecular cyclization and 1,3-prototropic shift has led to the formation of polyfunctional 5,6,7,8-tetrahydroimidazo-[1,5-c]pyrimidin-5-ones, showcasing a complex synthetic pathway for the creation of novel compounds (Lebed' et al., 2009).

Medicinal Chemistry and Drug Development

Studies on antianaphylactic agents have synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines from related carboxylic acids, demonstrating significant antiallergic activity and offering insights into potential therapeutic applications for allergic reactions (Nohara et al., 1985). Research on heterocyclic compounds has also explored the antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, indicating their potential as antiinflammatory agents (Abignente et al., 1992).

Material Science and Proton Transport

Self-conducting benzimidazole oligomers, where linear ethylene oxide oligomers are tethered to benzimidazole units, have demonstrated enhanced proton conductivity, suggesting their utility in material science, particularly for proton exchange membranes in fuel cell applications (Persson & Jannasch, 2003).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic and pharmacological activities, given the known activities of similar compounds . Additionally, green synthesis methods like the one mentioned above could be further optimized for the synthesis of this and similar compounds .

Properties

IUPAC Name

ethyl 2-oxo-4-propan-2-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-22-15(21)12-13(9(2)3)19-11-8-6-5-7-10(11)17-16(19)18-14(12)20/h5-9,12-13H,4H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDSMCMOIBRKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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